molecular formula C31H41ClN8O9 B10855602 MeO-Suc-RPY-pNA (hydrochloride)

MeO-Suc-RPY-pNA (hydrochloride)

Cat. No.: B10855602
M. Wt: 705.2 g/mol
InChI Key: AFFHCBMZFGZJHX-NAGNLMCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

MeO-Suc-RPY-pNA (hydrochloride) primarily undergoes hydrolysis when it interacts with serine proteases. The hydrolysis reaction cleaves the Arg-Pro-Tyr peptide sequence, releasing p-nitroanilide .

Common Reagents and Conditions

The common reagents used in the reactions involving MeO-Suc-RPY-pNA (hydrochloride) include serine proteases such as trypsin and chymotrypsin. The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and at temperatures ranging from 25°C to 37°C .

Major Products

The major product formed from the hydrolysis of MeO-Suc-RPY-pNA (hydrochloride) is p-nitroanilide, which can be quantified by its absorbance at 405 nm .

Properties

Molecular Formula

C31H41ClN8O9

Molecular Weight

705.2 g/mol

IUPAC Name

methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate;hydrochloride

InChI

InChI=1S/C31H40N8O9.ClH/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47;/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34);1H/t23-,24-,25-;/m0./s1

InChI Key

AFFHCBMZFGZJHX-NAGNLMCHSA-N

Isomeric SMILES

COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl

Canonical SMILES

COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl

Origin of Product

United States

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